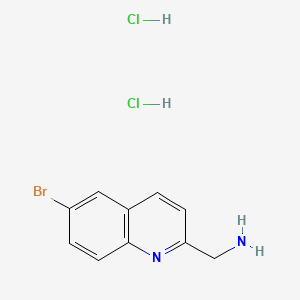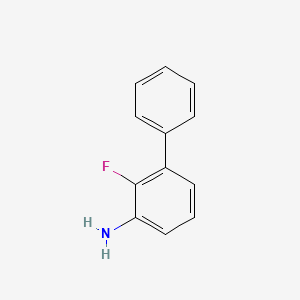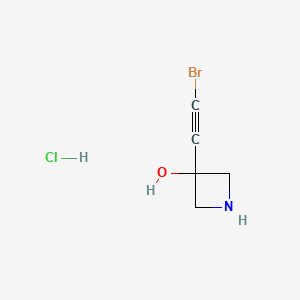
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and an ethane-1-sulfonyl chloride moiety. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with ethane-1-sulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is usually maintained at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to achieve high yields and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Sulfinyl and Sulfhydryl Derivatives: Formed by reduction reactions.
科学的研究の応用
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules such as peptides and proteins through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify proteins by reacting with amino acid residues, thereby altering their function.
類似化合物との比較
Similar Compounds
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonate ester: Contains a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of 2-(1,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonyl chloride hydrochloride lies in its high reactivity and versatility as a sulfonylating agent. Its ability to form stable covalent bonds with a wide range of nucleophiles makes it a valuable reagent in organic synthesis and various scientific research applications.
特性
分子式 |
C7H12Cl2N2O2S |
|---|---|
分子量 |
259.15 g/mol |
IUPAC名 |
2-(1,5-dimethylpyrazol-4-yl)ethanesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H11ClN2O2S.ClH/c1-6-7(5-9-10(6)2)3-4-13(8,11)12;/h5H,3-4H2,1-2H3;1H |
InChIキー |
PEWTWMONXOUCPA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C)CCS(=O)(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



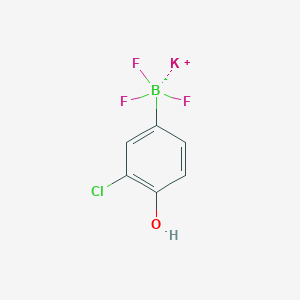

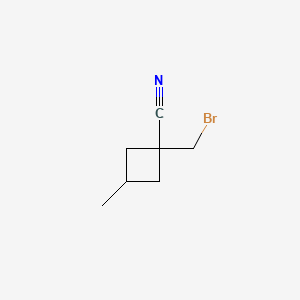

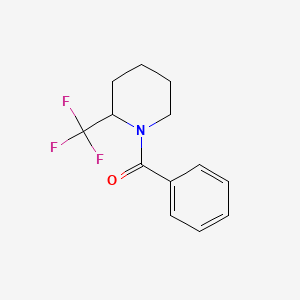
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)


![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
